1-[9-[(2,4-dimethylpyrazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine
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Overview
Description
1-[9-[(2,4-dimethylpyrazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a pyrazole ring, a spirocyclic core, and a dimethylmethanamine group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-[(2,4-dimethylpyrazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 2,4-dimethyl-3-pyrazolecarboxaldehyde with appropriate hydrazines under acidic conditions.
Spirocyclic Core Construction: The spirocyclic core is formed by reacting the pyrazole derivative with a suitable spirocyclic precursor, often involving cyclization reactions under controlled temperature and pressure.
Attachment of the Dimethylmethanamine Group: The final step involves the alkylation of the spirocyclic intermediate with N,N-dimethylmethanamine, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[9-[(2,4-dimethylpyrazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylmethanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[9-[(2,4-dimethylpyrazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-[9-[(2,4-dimethylpyrazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine exerts its effects is likely related to its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 1-[9-[(2,4-dimethylpyrazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine stands out due to its unique spirocyclic structure and the presence of the pyrazole ring. Similar compounds include:
Spirocyclic Amines: Compounds with similar spirocyclic cores but different substituents.
Pyrazole Derivatives: Molecules containing the pyrazole ring but lacking the spirocyclic structure.
These comparisons highlight the distinct chemical and biological properties of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[9-[(2,4-dimethylpyrazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-14-9-18-20(4)16(14)11-21-13-17(7-5-6-8-17)22-12-15(21)10-19(2)3/h9,15H,5-8,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBSNFHKBOQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CN2CC3(CCCC3)OCC2CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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